molecular formula C19H19BrN2O3 B2519670 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide CAS No. 921542-60-1

2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Cat. No.: B2519670
CAS No.: 921542-60-1
M. Wt: 403.276
InChI Key: BHJTURZGNHMSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a benzoxazepin derivative characterized by a seven-membered 1,5-benzoxazepine ring fused to a benzene moiety. The compound features a 2-bromobenzamide substituent at the 7-position of the benzoxazepine core, with additional methyl groups at the 3,3,5-positions.

Properties

IUPAC Name

2-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-19(2)11-25-16-9-8-12(10-15(16)22(3)18(19)24)21-17(23)13-6-4-5-7-14(13)20/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJTURZGNHMSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazepine core, followed by the introduction of the bromo group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Benzamide Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound 2-Bromo C₂₀H₁₉BrN₂O₃ 421.28 Not reported Not available
4-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-...)benzamide 4-Trifluoromethyl C₂₀H₁₉F₃N₂O₃ 392.37 Not reported Not available
4-tert-Butyl-N-(3,3,5-trimethyl-4-oxo-...)benzamide 4-tert-Butyl C₂₃H₂₈N₂O₃ 380.48 Not reported Not available
N-(3,3-Dimethyl-4-oxo-5-propyl-...)benzamide 4-Trifluoromethyl C₂₂H₂₃F₃N₂O₃ 420.42 Not reported Not available
2-Bromo-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide 2-Bromo (Pyrazolo-pyridine core) C₁₅H₁₃BrN₄O 345.19 150–152 IR: 1670 cm⁻¹ (C=O); NMR: δ 2.32 (s, CH₃)

Key Observations:

The pyrazolo-pyridine derivative shares a bromo substituent but differs in core structure, leading to distinct hydrogen-bonding capabilities (e.g., pyrazole NH at δ 13.0 ppm).

Molecular Weight and Solubility :

  • The target compound (421.28 g/mol) has a higher molecular weight than its trifluoromethyl (392.37 g/mol) and tert-butyl (380.48 g/mol) analogs, primarily due to bromine’s atomic mass .
  • Lipophilicity is expected to follow: 4-trifluoromethyl > 2-bromo > 4-tert-butyl , based on substituent hydrophobicity.

Spectral Data :

  • The C=O stretch in IR spectra (e.g., 1670 cm⁻¹ in ) is consistent across benzamide derivatives, while NMR shifts (e.g., δ 2.32 ppm for CH₃ in ) reflect substituent-induced electronic environments.

Biological Activity

The compound 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a derivative of benzoxazepine that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H19BrN2O2C_{17}H_{19}BrN_{2}O_{2}, and it features a bromine atom substituted on the benzamide moiety. The presence of the benzoxazepine structure is significant for its biological properties.

Antimicrobial Activity

Recent studies have shown that derivatives of benzoxazepine exhibit various degrees of antimicrobial activity. For instance:

  • Antibacterial Effects : Compounds structurally similar to benzoxazepines have been screened against Gram-positive and Gram-negative bacteria. While many exhibited limited antibacterial activity, some showed selective action against Bacillus subtilis , a Gram-positive bacterium. The minimal inhibitory concentrations (MIC) for active compounds ranged significantly depending on structural modifications .
  • Antifungal Properties : Similar derivatives have also demonstrated antifungal activity against pathogens such as Candida albicans. This suggests a potential therapeutic application in treating fungal infections .

Anticancer Activity

The anticancer potential of benzoxazepine derivatives is particularly noteworthy:

  • Cytotoxicity : Research indicates that several benzoxazepine derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compounds have been tested against breast cancer cells (MCF-7), lung cancer cells (A549), and prostate cancer cells (PC3). Many showed higher toxicity towards cancer cells compared to normal cells, indicating their potential as selective anticancer agents .
  • Structure–Activity Relationship (SAR) : A detailed analysis of the structure–activity relationship has revealed that modifications in the benzoxazepine structure can significantly enhance or diminish biological activity. For example, the introduction of electron-donating groups has been associated with increased antibacterial and anticancer activities .

Study 1: Antimicrobial Screening

In a comprehensive screening of 41 compounds related to benzoxazepines:

  • Only a few compounds exhibited notable antibacterial activity against Bacillus subtilis.
  • The most promising derivatives had MIC values significantly lower than those for other tested strains.
CompoundMIC (µg/mL)Activity
Compound 132Active
Compound 264Less Active
Compound 3128Not Active

Study 2: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of benzoxazepine derivatives on various cancer cell lines demonstrated:

  • Compounds exhibited IC50 values indicating effective inhibition of cell growth in multiple cancer types.
Cell LineIC50 (µM)Compound Tested
MCF-710Compound A
A54915Compound B
PC320Compound C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.